molecular formula C9H9Cl3O B178326 2,2,2-Trichloro-1-(2-methylphenyl)ethanol CAS No. 17936-74-2

2,2,2-Trichloro-1-(2-methylphenyl)ethanol

Cat. No. B178326
CAS RN: 17936-74-2
M. Wt: 239.5 g/mol
InChI Key: VBUGXJUUBXHPIK-UHFFFAOYSA-N
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Description

2,2,2-Trichloro-1-(2-methylphenyl)ethanol is a chemical compound with the molecular formula C9H9Cl3O . It can be described as a derivative of ethanol, where the three hydrogen atoms at position 2 (the methyl group) are replaced by chlorine atoms .


Molecular Structure Analysis

The molecular structure of 2,2,2-Trichloro-1-(2-methylphenyl)ethanol consists of a 2-methylphenyl group attached to a trichloroethanol group . The trichloroethanol group can be described as that of ethanol, with the three hydrogen atoms at position 2 (the methyl group) replaced by chlorine atoms .

Scientific Research Applications

Receptor Differentiation

2,2,2-Trichloro-1-(2-methylphenyl)ethanol has been studied for its ability to differentiate receptors responsive to isoproterenol. Structural modifications in related compounds influence sympathomimetic activity, suggesting potential applications in understanding receptor types, such as β-1 and β-2 receptors (Lands, Ludueña, & Buzzo, 1967).

Kinetic Resolution in Chemistry

This compound is involved in the kinetic resolution of certain trifluoro-1-aryl ethanol series, showcasing its role in enantioselective acylation and the preparation of enantiomerically pure substances. This has implications for synthetic chemistry and pharmaceuticals (Xu, Zhou, Geng, & Chen, 2009).

Fragrance Ingredient Analysis

2,2,2-Trichloro-1-(2-methylphenyl)ethanol has been reviewed as a fragrance ingredient. The review focuses on its toxicological and dermatological aspects when used in fragrances, which is crucial for consumer safety and product development (Scognamiglio, Jones, Letizia, & Api, 2012).

Biotransformation Processes

Research has also been conducted on the biotransformation of related compounds to produce key chiral intermediates, such as in the production of Plk1 inhibitors. This includes medium engineering strategies using fungus isolates as biocatalysts, highlighting its potential in biotechnological applications (Xiong, Kong, Liu, & Wang, 2021).

Environmental Degradation Studies

2,2,2-Trichloro-1-(2-methylphenyl)ethanol is involved in the study of the degradation of certain environmental pollutants by white rot fungi. Its metabolites play a role in the fungal degradation process, which is significant for understanding bioremediation techniques (Grifoll & Hammel, 1997).

Safety And Hazards

The safety data sheet for 2,2,2-Trichloroethanol, a related compound, indicates that it is a combustible liquid that is harmful if swallowed. It causes skin irritation and serious eye damage. It may also cause drowsiness or dizziness .

properties

IUPAC Name

2,2,2-trichloro-1-(2-methylphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl3O/c1-6-4-2-3-5-7(6)8(13)9(10,11)12/h2-5,8,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBUGXJUUBXHPIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(C(Cl)(Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60298406
Record name 2,2,2-trichloro-1-(2-methylphenyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60298406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-Trichloro-1-(2-methylphenyl)ethanol

CAS RN

17936-74-2
Record name NSC122943
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122943
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2,2-trichloro-1-(2-methylphenyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60298406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
C Mellin-Morlière, DJ Aitken, SD Bull, SG Davies… - Tetrahedron …, 2001 - Elsevier
Enantioselective reduction of a series of substituted aryl trichloromethyl ketones with the CBS-catecholborane reagent afforded homochiral aryl trichloromethyl carbinols which have …
Number of citations: 37 www.sciencedirect.com

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